methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of substituents: Functional groups such as methoxypropyl, methyl, and prop-2-en-1-yloxy can be introduced through various substitution reactions.
Formation of the benzylidene group: This can be done through a condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents. Examples include:
- Methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25NO5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-[(4-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H25NO5/c1-5-12-27-17-9-7-16(8-10-17)14-18-19(21(24)26-4)15(2)22(20(18)23)11-6-13-25-3/h5,7-10,14H,1,6,11-13H2,2-4H3/b18-14- |
InChI Key |
ACTODMXPTMGYMI-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)OCC=C)/C(=O)N1CCCOC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)OCC=C)C(=O)N1CCCOC)C(=O)OC |
Origin of Product |
United States |
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